Aromatase Inhibition: LY113174 (8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine) Demonstrates Superior Potency Over First-Generation Nonsteroidal Inhibitors
The 5H-indeno[1,2-d]pyrimidine derivative LY113174 exhibits a 170-fold improvement in aromatase inhibition potency (IC₅₀ = 24 nM) compared to the agricultural fungicide-derived lead fenarimol (IC₅₀ = 4.1 μM) in rat ovarian microsome assays [1][2]. Unlike the earlier development candidate LY56110 (IC₅₀ = 29 nM), LY113174 shows markedly reduced hepatic microsomal enzyme induction, a critical differentiator for chronic dosing regimens [1].
| Evidence Dimension | In vitro aromatase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | LY113174 (8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine): IC₅₀ = 24 nM |
| Comparator Or Baseline | Fenarimol: IC₅₀ = 4,100 nM; LY56110 (α,α-bis(4-chlorophenyl)-5-methylpyrimidine): IC₅₀ = 29 nM |
| Quantified Difference | LY113174 is ~170× more potent than fenarimol; equipment to LY56110 in potency but superior in hepatic safety profile. |
| Conditions | Rat ovarian microsome aromatase activity assay |
Why This Matters
Potency comparable to the lead compound LY56110 but with significantly reduced off-target hepatic enzyme induction translates to a superior therapeutic index for estrogen-dependent disease models.
- [1] Hirsch, K.S. et al. Discovery and development of a novel class of nonsteroidal aromatase inhibitors. Steroids, 1987, 50(1-3), 201-217. View Source
- [2] LY113174 product data. PeptideDB, accessed 2026-04-16. View Source
